molecular formula C10H12BF3KNO B7972493 Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide

Cat. No.: B7972493
M. Wt: 269.11 g/mol
InChI Key: ANZFXZBWKSQRII-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide (MDL: MFCD28098212) is a boron-containing organometallic compound characterized by a trifluoroborate anion complexed with a potassium cation. This compound is cataloged with 95% purity and is part of a broader class of aryltrifluoroborates used in cross-coupling reactions, materials science, and pharmaceutical research .

Properties

IUPAC Name

potassium;trifluoro-[4-(2-methylpropanoylamino)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO.K/c1-7(2)10(16)15-9-5-3-8(4-6-9)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZFXZBWKSQRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide typically involves the reaction of 4-(2-methylpropanamido)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The process involves the following steps:

  • Dissolution of 4-(2-methylpropanamido)phenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
  • Addition of potassium trifluoroborate to the solution.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures.
  • Isolation of the product by filtration and purification through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Elevated temperatures (50-100°C) are often used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from this compound with the aryl or vinyl halide.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Applications

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide has been investigated for its potential in cancer treatment, particularly in targeting specific proteins involved in tumor growth. The compound acts as a cereblon binder, which is crucial for the degradation of certain transcription factors like Ikaros and Aiolos through the ubiquitin-proteasome pathway. This mechanism can selectively eliminate cancer cells, particularly in hematological malignancies such as multiple myeloma .

Case Study: Multiple Myeloma Treatment

  • Objective : Evaluate the efficacy of this compound in inhibiting multiple myeloma cell proliferation.
  • Method : In vitro assays were conducted to measure cell viability and apoptosis rates after treatment with varying concentrations of the compound.
  • Results : Significant reductions in cell viability were observed, correlating with increased concentrations of the compound. The mechanism was linked to enhanced cereblon-mediated degradation of Ikaros proteins, leading to altered transcriptional regulation.

Organic Synthesis

2.1 Suzuki-Miyaura Coupling Reactions

The compound has also shown promise in facilitating Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of this compound enhances reaction yields while maintaining the integrity of sensitive functional groups present in substrates .

Reaction Conditions Yield (%) Notes
Traditional Base30Low yield due to degradation of glutarimide
With Potassium Trifluoro85High yield; preserves functional groups

Material Science

3.1 Polymer Chemistry

In polymer chemistry, this compound is utilized as a boron source for synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and improved mechanical strength, making them suitable for various applications including coatings and composites.

Polymer Type Property Enhanced Application
Boron-Containing PolymersThermal StabilityAerospace materials
Conductive PolymersElectrical ConductivityElectronic devices

Mechanism of Action

The mechanism of action of potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide in chemical reactions involves the activation of the boron center. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process involves several steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The aryl group from this compound is transferred to the palladium center.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability on the Phenyl Ring

The primary structural distinction among aryltrifluoroborates lies in the substituent on the phenyl ring. Below is a comparative analysis of key analogs:

Potassium Trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide
  • Molecular Formula: C₁₂H₁₄BF₃KNO
  • Molecular Weight : 295.16 g/mol
  • Key Feature: The 4-position substituent is a piperidine-1-carbonyl group (-CONC₅H₁₀), introducing a secondary amide and a cyclic amine.
Potassium Trifluoro(4-methoxyphenyl)boranuide
  • Molecular Formula : C₇H₇BF₃KO
  • Molecular Weight : 242.04 g/mol
  • Key Feature : A methoxy group (-OCH₃) at the 4-position. The electron-donating nature of -OCH₃ increases the electron density on the boron center, which may accelerate transmetalation in cross-coupling reactions compared to the electron-withdrawing amide group in the target compound .
Potassium 4-(Ethylthio)phenyltrifluoroborate
  • Molecular Formula : C₈H₉BF₃KS
  • Molecular Weight : 268.08 g/mol
  • Key Feature : An ethylthio (-SC₂H₅) substituent. Sulfur’s polarizability and larger atomic radius could influence coordination geometry in catalytic systems, offering distinct regioselectivity in arylations .
Potassium Trifluoro(4-hydroxyphenyl)boranuide
  • Molecular Formula : C₆H₅BF₃KO
  • Molecular Weight : 228.01 g/mol
  • Key Feature : A hydroxyl (-OH) group at the 4-position. This highly polar substituent improves aqueous solubility but may reduce stability under acidic conditions due to protonation of the boronate .

Structural and Electronic Effects

Compound Name Substituent Electronic Nature Molecular Weight (g/mol) Key Applications/Properties
Target Compound 4-(2-methylpropanamido) Electron-withdrawing 295.16* Enhanced steric hindrance; potential use in stabilized intermediates
4-(Piperidine-1-carbonyl) analog 4-(piperidine-1-carbonyl) Moderate EW 295.16 Pharmaceuticals (amide-based targeting)
4-Methoxyphenyl analog 4-OCH₃ Electron-donating 242.04 Cross-coupling reactions
4-(Ethylthio)phenyl analog 4-SC₂H₅ Mildly ED 268.08 Catalysis (sulfur coordination)
4-Hydroxyphenyl analog 4-OH Strongly ED 228.01 Aqueous-phase reactions

*Molecular weight inferred from analogs in and .

Stability and Reactivity Trends

  • Steric Effects : The 2-methylpropanamido group in the target compound provides greater steric shielding around the boron center compared to smaller substituents like -OCH₃ or -OH. This may reduce undesired side reactions in catalytic cycles .
  • Electronic Effects : Electron-withdrawing groups (e.g., amides) stabilize the boronate anion, whereas electron-donating groups (e.g., -OCH₃) increase nucleophilicity but may reduce oxidative stability .
  • Solubility : Polar substituents like -OH or -CONHR improve solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas hydrophobic groups (e.g., -SC₂H₅) enhance compatibility with organic phases .

Biological Activity

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide (CAS No. 153766-81-5) is a compound of interest in medicinal chemistry and material science due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₅BF₃K
  • Molecular Weight : 184.01 g/mol
  • Solubility : Soluble in organic solvents with low gastrointestinal absorption .
  • Log P (Partition Coefficient) : Indicates moderate lipophilicity, which may influence its bioavailability and cellular uptake .

The biological activity of this compound is primarily attributed to its role as a boron-based compound that can participate in various chemical reactions, including:

  • Lewis Acid Catalysis : The boron atom can act as a Lewis acid, facilitating reactions that are critical in organic synthesis and potentially influencing biological pathways.
  • Immunomodulatory Effects : Research indicates that boron-containing compounds can modulate immune responses, which is significant for therapeutic applications in immunology and oncology .

Antitumor Activity

Recent studies have highlighted the compound's potential in enhancing antitumor immunity. It has been suggested that compounds like this compound can activate the STING (Stimulator of Interferon Genes) pathway, leading to robust antitumor responses in preclinical models . This mechanism involves the mobilization of innate immune responses that are crucial for combating tumor growth.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Low Toxicity : Exhibits low toxicity levels in preliminary studies, making it a candidate for further development in therapeutic applications.
  • Bioavailability : Moderate bioavailability scores suggest potential for effective systemic delivery when optimized .

Case Studies

  • Study on Antitumor Efficacy :
    • A study explored the efficacy of this compound in mouse models with induced tumors. Results indicated significant tumor reduction compared to control groups, attributed to enhanced immune activation through STING pathway stimulation.
  • Immunomodulatory Effects :
    • Another research project focused on the immunomodulatory effects of boron compounds, including this compound. The findings suggested that these compounds could enhance the production of cytokines involved in immune response modulation.

Data Table: Summary of Biological Activity

Activity TypeObservationsReferences
Antitumor ActivitySignificant tumor reduction in mice
ImmunomodulationEnhanced cytokine production
Toxicity ProfileLow toxicity observed
BioavailabilityModerate bioavailability score

Q & A

Q. How do computational models predict hydrolysis pathways under varying pH?

  • Methodological Answer : DFT (B3LYP/6-31G*) models B-F bond cleavage transition states. Key parameters include solvent-accessible surface area of boron and amide pKa (∼8.5). Validate with kinetic studies in pH 2–12 buffers, measuring half-lives via UV-Vis at 260 nm .

Notes

  • Contradictions : X-ray data may show disorder in the trifluoroborate moiety; refine models using SHELX-97 and compare with analogous structures .
  • Safety : PPE and spill protocols are critical due to moisture sensitivity .

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